molecular formula C15H22Cl2N4O B1416390 Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- CAS No. 1573006-37-7

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-

Cat. No.: B1416390
CAS No.: 1573006-37-7
M. Wt: 345.3 g/mol
InChI Key: XWWIZGOJPWKJME-UTLKBRERSA-N
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Description

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, is a chemical compound with significant potential in scientific research[_{{{CITATION{{{1{Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl ...](https://www.smolecule.com/products/s856531). It is characterized by its unique structure, which includes a benzene ring, an amino group, and an imidazole moiety[{{{CITATION{{{_1{Benzenepropanamide, alpha-amino-N-3-(1H-imidazol-1-yl)propyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, typically involves multiple steps3-(1H-imidazol-1-yl)propyl .... The reaction conditions may include the use of coupling reagents, such as carbodiimides, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzene ring or the imidazole group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound's unique properties make it useful in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group, in particular, can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism may depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, can be compared with other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and may have overlapping biological activities.

  • Imidazole-based compounds: Other compounds containing the imidazole group can have similar mechanisms of action and applications.

Uniqueness: What sets Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-(3-imidazol-1-ylpropyl)-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O.2ClH/c16-14(11-13-5-2-1-3-6-13)15(20)18-7-4-9-19-10-8-17-12-19;;/h1-3,5-6,8,10,12,14H,4,7,9,11,16H2,(H,18,20);2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIZGOJPWKJME-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-
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Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-

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